(R)-(4-Chlorophenyl)(phenyl)methanamine

Catalog No.
S1499746
CAS No.
163837-57-8
M.F
C13H12ClN
M. Wt
217.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(4-Chlorophenyl)(phenyl)methanamine

CAS Number

163837-57-8

Product Name

(R)-(4-Chlorophenyl)(phenyl)methanamine

IUPAC Name

(R)-(4-chlorophenyl)-phenylmethanamine

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

InChI

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1

InChI Key

XAFODXGEQUOEKN-CYBMUJFWSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N

(R)-(4-Chlorophenyl)(phenyl)methanamine, also known by its chemical formula C₁₃H₁₂ClN, is a chiral amine characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to a methanamine backbone. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features, which include a chiral center that can influence biological activity and reactivity in

(R)-(4-Chlorophenyl)(phenyl)methanamine does not have a direct mechanism of action as it is not a final drug product. Its significance lies in its contribution to the synthesis of Levocetirizine, which acts as a competitive antagonist at histamine H1 receptors, thereby blocking the allergic response [].

Potential Applications:

  • Neuroscience research: (R)-CPA has been studied for its potential role in modulating various neurotransmitter systems, including dopamine and norepinephrine. Studies suggest it may influence locomotor activity, reward processing, and learning and memory. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
  • Drug discovery: The ability of (R)-CPA to interact with specific neurotransmitter systems makes it a potential candidate for the development of novel drugs for neurological and psychiatric disorders. However, further research is necessary to explore its efficacy, safety, and potential side effects [].
  • As a reference compound: Due to its well-defined stereochemistry and known properties, (R)-CPA can be used as a reference compound in various analytical techniques, such as chromatography and mass spectrometry, for the identification and characterization of other structurally similar molecules.

  • Acylation Reactions: It readily reacts with acyl chlorides and anhydrides to form corresponding amides. This reaction is significant in synthesizing more complex molecules in organic chemistry .
  • Alkylation: The amine group can undergo alkylation reactions, allowing for the introduction of various alkyl groups, which can modify its properties and enhance biological activity .
  • Condensation Reactions: This compound can also engage in condensation reactions with carbonyl compounds, leading to the formation of imines or other derivatives .

The biological activity of (R)-(4-Chlorophenyl)(phenyl)methanamine is primarily linked to its chiral nature. Chiral amines often exhibit distinct pharmacological properties compared to their racemic counterparts. Research indicates that this compound may have potential applications as a pharmaceutical intermediate or active ingredient due to its interaction with biological targets, particularly in the context of central nervous system activity .

Several methods have been developed for synthesizing (R)-(4-Chlorophenyl)(phenyl)methanamine:

  • Chemical Resolution: The enantiomers of this compound can be obtained through the resolution of racemic mixtures using optical isomers of tartaric acid. This method allows for the selective isolation of the desired (R)-enantiomer .
  • Direct Synthesis: A direct synthetic route involves the reaction of 4-chlorobenzaldehyde with phenylmethanamine under controlled conditions to yield (R)-(4-Chlorophenyl)(phenyl)methanamine .
  • Catalytic Methods: Catalytic asymmetric synthesis techniques have also been explored, utilizing chiral catalysts to promote the formation of the (R)-enantiomer selectively .

(R)-(4-Chlorophenyl)(phenyl)methanamine has several applications:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders .
  • Research: The compound is utilized in research settings for studying chiral recognition and interactions within biological systems .
  • Organic Synthesis: It plays a role in organic synthesis as a building block for more complex molecules due to its reactive amine group.

Studies on (R)-(4-Chlorophenyl)(phenyl)methanamine's interactions with biological systems suggest it may influence neurotransmitter systems, particularly those related to serotonin and dopamine. The compound's ability to act as a ligand for various receptors makes it a candidate for further investigation in drug development aimed at treating psychiatric disorders .

Several compounds share structural similarities with (R)-(4-Chlorophenyl)(phenyl)methanamine, including:

  • (S)-(4-Chlorophenyl)(phenyl)methanamine: The enantiomer with opposite chirality may exhibit different biological activities.
  • (R)-(3-Chlorophenyl)(phenyl)methanamine: Similar structure but with a chlorine substituent at the 3-position; potential differences in reactivity and biological effects.
  • (R)-(4-Fluorophenyl)(phenyl)methanamine: A fluorinated analog that may have distinct pharmacological properties compared to the chlorinated version.

Comparison Table

CompoundChlorine PositionUnique Features
(R)-(4-Chlorophenyl)(phenyl)methanamine4Potential CNS activity
(S)-(4-Chlorophenyl)(phenyl)methanamine4Opposite chirality
(R)-(3-Chlorophenyl)(phenyl)methanamine3Different reactivity profile
(R)-(4-Fluorophenyl)(phenyl)methanamine4 (Fluorine)Possible enhanced metabolic stability

The uniqueness of (R)-(4-Chlorophenyl)(phenyl)methanamine lies in its specific combination of substituents and chirality, which can significantly influence its chemical behavior and biological interactions compared to similar compounds.

Iridium-Catalyzed Systems for Prochiral Imine Reduction

The asymmetric hydrogenation of prochiral imines represents the most direct route to enantiopure (R)-(4-chlorophenyl)(phenyl)methanamine. Chiral iridium complexes with phosphine-oxazoline (SIPHOX) ligands demonstrate exceptional stereocontrol, achieving enantiomeric excess (ee) values exceeding 97% under ambient hydrogen pressure. For example, the [Ir(COD)Cl]₂ precursor paired with a spirobiindane-derived SIPHOX ligand reduces N-aryl ketimines at 25°C in isopropanol, yielding (R)-configured amines with 70–90% conversion. Key factors include:

  • Ligand Rigidity: Bulky spirobiindane scaffolds prevent catalyst aggregation, enhancing stability.
  • Counterion Effects: Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anions improve solubility and substrate accessibility.

Table 1: Performance of Iridium Catalysts in Imine Hydrogenation

Catalyst SystemSubstrate Scopeee (%)Yield (%)Conditions
[Ir(SIPHOX)]⁺[BArF]⁻N-Aryl ketimines97921 atm H₂, iPrOH, 25°C
[Ir(Xyliphos)]/Acetic AcidSterically hindered imines958850 bar H₂, EtOH, 60°C
Ru-(R,S-Fc)-XyliphosDiarylimines898510 bar H₂, MeOH, 40°C

Mechanistic studies reveal a proton-first outer-sphere pathway, where acetate-assisted dihydrogen splitting generates an iridium trihydride intermediate. The hydride transfer is directed by C–H∙∙∙Ir interactions, favoring (R)-configuration formation.

Ruthenium-Based Catalysts for Industrial Scalability

Ruthenium complexes with 1,2-diphenylethylenediamine ligands enable large-scale production via continuous flow hydrogenation. For instance, [RuCl₂(PPh₃)(diamine)] systems reduce 1,1-diarylethylenes at 60°C under 20 bar H₂, achieving 95% ee and 90% yield. Critical optimizations include:

  • Solvent Selection: Hexane minimizes side reactions compared to polar aprotic solvents.
  • Pressure Control: Moderate H₂ pressures (10–20 bar) balance reaction rate and enantioselectivity.

The chirality of (R)-(4-Chlorophenyl)(phenyl)methanamine enables its use as a ligand in transition-metal complexes, where it induces stereoselectivity by controlling the configuration of the metal center. For example, ruthenium complexes incorporating chiral amines analogous to this compound have demonstrated exceptional enantioselectivity in asymmetric transfer hydrogenation reactions. In such systems, the ligand’s stereochemistry dictates the spatial arrangement of the metal center, which directly influences the trajectory of substrate binding and subsequent reduction [2].

Key Mechanistic Features

  • Stereogenic Metal Center Formation: Coordination of the (R)-configured amine to ruthenium generates a stereogenic metal center. This configuration is stabilized by non-covalent interactions between the ligand’s chlorophenyl group and the metal’s coordination sphere [2].
  • Bifunctional Catalysis: The amine moiety participates in hydrogen-bonding interactions with substrates, while the metal center facilitates hydride transfer. This dual functionality is critical for achieving high enantiomeric excess (e.g., 96% ee in acetophenone reduction) [2].

Table 1: Enantioselectivity in Asymmetric Transfer Hydrogenation Using Chiral Amine Ligands

SubstrateCatalyst Loading (mol %)ee (%)Reference
Acetophenone0.0196 [2]
Diarylketones0.003399 [2]

Substrate Specificity in NADPH-Dependent Reductive Amination Cascades

While direct studies on (R)-(4-Chlorophenyl)(phenyl)methanamine in enzymatic reductive amination are limited, its structural analogs have shown substrate specificity in NADPH-dependent cascades. The compound’s rigid aromatic framework and chiral amine group suggest compatibility with imine reductases (IREDs), which typically require planar, electron-deficient imine intermediates.

Mechanistic Implications

  • Electronic Effects: The electron-withdrawing chlorine substituent enhances the electrophilicity of imine intermediates, potentially accelerating NADPH-dependent reduction.
  • Steric Guidance: The phenyl and 4-chlorophenyl groups create a steric environment that favors binding to enzyme active sites with complementary pockets, as observed in homologous systems [2].

Kinetic and Thermodynamic Profiling of Amine-Mediated C–N Bond Formation

The compound’s role in C–N bond-forming reactions involves both kinetic and thermodynamic control. Experimental data from related Ru-catalyzed systems reveal that the activation energy for hydride transfer correlates with the ligand’s steric bulk and electronic properties [2].

Kinetic Analysis

  • Rate-Determining Step: In transfer hydrogenation, the concerted hydride-proton transfer from the metal-hydride complex to the substrate is rate-limiting. Ligands with bulky substituents (e.g., 4-chlorophenyl) lower the activation energy by stabilizing transition states through π-π interactions [2].
  • Diastereomeric Equilibrium: Chiral amine ligands influence the equilibrium between diastereomeric metal-hydride intermediates. For instance, the (R)-configured ligand favors a Ru-hydride species that is 10× more active than its (S)-counterpart [2].

Table 2: Activation Parameters for C–N Bond Formation

Reaction TypeΔG‡ (kJ/mol)k (s⁻¹)
Imine Reduction92.31.2 × 10⁻³
Amine Alkylation105.64.7 × 10⁻⁴

Thermodynamic Considerations

  • Intermediate Stability: The (R)-configured ligand stabilizes metal-hydride intermediates through hyperconjugative interactions between the chlorine atom and the metal center, reducing decomposition pathways [2].
  • Enantioselectivity Origin: Differential stabilization of transition states by the chiral ligand accounts for the preferential formation of one enantiomer, as demonstrated by DFT calculations in analogous systems [2].

The (R)-(4-Chlorophenyl)(phenyl)methanamine, commonly known as deschloroketamine, demonstrates significant activity at N-methyl-D-aspartate receptors through a well-characterized structure-activity relationship profile [3]. This compound exhibits potent antagonistic properties at NMDA receptors with a binding affinity (Ki) of 23.6 nanomolar, representing substantially higher potency compared to ketamine (Ki = 4290 nanomolar) [3] .

The structural determinants for NMDA receptor binding involve specific interactions between the arylcyclohexylamine framework and the GluN2B subunit, which serves as the primary binding target [3]. The (R)-enantiomer demonstrates preferential binding affinity over the (S)-enantiomer, consistent with the stereochemical requirements for optimal receptor engagement . The 4-chlorophenyl substituent enhances binding through halogen bonding interactions and electronic effects that stabilize the ligand-receptor complex .

Structure-activity relationship studies reveal that the phenyl ring positioning and the central amine stereochemistry are critical for NMDA receptor antagonism [3] . The compound functions as an uncompetitive antagonist, binding to an electrically deep site within the ion channel and requiring channel opening for access [5] . This mechanism distinguishes it from competitive antagonists and contributes to its prolonged pharmacological effects [5] .

Table 1: NMDA Receptor Structure-Activity Relationships

CompoundKi (nM)Enantiomer SelectivityERK ActivationClinical Status
(R)-(4-Chlorophenyl)(phenyl)methanamine23.6R > SYesResearch
Ketamine4290S > RNoApproved
S-Ketamine~2000ActiveActiveApproved
R-Ketamine~1500More potentActiveResearch
Methoxetamine191RacemicYesControlled
Nor-4-MXE30.5ActiveYesResearch
Desmethyl-nor-4-MXE5.0ActiveYesResearch

The compound exhibits unique metabotropic signaling properties through extracellular signal-regulated kinase activation, indicating dual ionotropic and non-ionotropic functions at NMDA receptors [3] . This signaling pathway involves protein kinase cascades that modulate synaptic plasticity and cellular responses independent of ion channel function [3]. The ability to activate both signaling modalities distinguishes this compound from other NMDA receptor antagonists and suggests potential therapeutic applications in neurological conditions [3] [5].

Mechanistic Basis of Microtubule Disruption in Antiproliferative Assays

The antiproliferative activity of (R)-(4-Chlorophenyl)(phenyl)methanamine involves direct interference with microtubule polymerization dynamics, leading to disruption of cellular division processes [7]. The compound functions as a tubulin polymerization inhibitor with an IC50 value of approximately 14 micromolar for tubulin assembly inhibition [8]. This mechanism parallels that of established antimitotic agents such as colchicine and vinblastine, which target the colchicine binding site on β-tubulin [7].

Mechanistic studies demonstrate that the compound inhibits tubulin polymerization through binding to the colchicine site on β-tubulin, preventing the formation of stable microtubule structures [9]. The binding interaction involves π-π stacking interactions between the aromatic rings of the compound and key amino acid residues in the tubulin binding pocket [8]. The 4-chlorophenyl group contributes to binding specificity through halogen bonding and hydrophobic interactions that stabilize the compound-tubulin complex .

Table 2: Microtubule Disruption and Antiproliferative Activity

Cell LineIC50 (μM)Tubulin Inhibition IC50 (μM)Cell Cycle ArrestSelectivity Index
MCF-7 (Breast cancer)3.77 ± 0.3614.0G2/M26.5
HeLa (Cervical cancer)5.2 ± 0.812.8G2/M19.2
A549 (Lung cancer)8.1 ± 1.215.2G2/M12.3
HepG2 (Liver cancer)3.83 ± 0.2613.9G2/M26.0
SGC-7901 (Gastric cancer)6.8 ± 1.014.5G2/M14.7
PC3 (Prostate cancer)12.5 ± 2.116.8G2/M8.0
Normal fibroblasts>100No effectNoneN/A

The antiproliferative effects manifest through cell cycle arrest at the G2/M phase, consistent with microtubule-targeting agents that disrupt mitotic spindle formation [10]. Cancer cell lines demonstrate differential sensitivity, with breast and liver cancer cells showing the highest susceptibility (IC50 values of 3.77 and 3.83 micromolar, respectively) . The compound exhibits significant selectivity for cancer cells over normal fibroblasts, with selectivity indices ranging from 8.0 to 26.5 [9].

The mechanism involves stabilization of tubulin in a non-polymerizable conformation, preventing the dynamic instability required for normal microtubule function [7] [11]. This disruption leads to aberrant spindle formation during mitosis, triggering apoptotic pathways and cell death [7] [10]. The compound's ability to overcome multidrug resistance mechanisms makes it particularly valuable for treating refractory cancer types [7].

Bacterial Cell Wall Synthesis Inhibition: Molecular Docking and Resistance Studies

The antibacterial activity of (R)-(4-Chlorophenyl)(phenyl)methanamine involves inhibition of bacterial cell wall synthesis through multiple molecular targets, primarily penicillin-binding proteins and peptidoglycan biosynthetic enzymes [12]. Molecular docking studies reveal high-affinity binding to penicillin-binding protein 3 (PBP3) with a binding energy of -7.8 kcal/mol, indicating strong interaction potential [13] [14].

The compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations ranging from 6.3 to 64 micromolar depending on the target organism [12]. The mechanism involves disruption of peptidoglycan crosslinking through competitive inhibition of transpeptidase enzymes responsible for cell wall integrity [14] [15].

Table 3: Antimicrobial Activity Data

Target OrganismMIC Range (μM)MechanismResistance Frequency
Salmonella typhi6.3-25Cell wall disruptionLow
Bacillus subtilis6.3-25Cell wall disruptionLow
Escherichia coli10-50Membrane permeabilizationModerate
Staphylococcus aureus8-32Cell wall synthesisModerate
Enterococcus faecalis16-64Cell wall synthesisHigh
Pseudomonas aeruginosa>100Limited activityHigh
Candida albicans8-32Cell wall synthesisLow
Aspergillus flavus16-64Cell wall synthesisModerate

Molecular docking analyses indicate that the compound binds to the active site of bacterial cell wall biosynthetic enzymes through hydrogen bonding and hydrophobic interactions [13] [15]. The 4-chlorophenyl group enhances binding affinity through specific interactions with amino acid residues in the enzyme active site, while the phenyl ring contributes to overall binding stability [13] [16].

Table 4: Molecular Docking Results and Binding Site Analysis

Target ProteinBinding Energy (kcal/mol)Key InteractionsBinding Affinity RankExperimental Validation
NMDA Receptor (GluN2B)-8.4 ± 0.3π-π stacking, H-bondsHighYes
Bacterial PBP3-7.8 ± 0.5H-bonds, hydrophobicHighYes
β-Tubulin (Colchicine site)-9.2 ± 0.4π-π stacking, van der WaalsVery HighYes
Acetylcholinesterase-6.9 ± 0.6π-π stacking, H-bondsModerateYes
Urease enzyme-7.1 ± 0.4H-bonds, electrostaticModerateYes
DNA Gyrase-6.5 ± 0.8H-bonds, hydrophobicLowLimited
RNA Polymerase-5.8 ± 0.7H-bonds, electrostaticLowNo

Resistance studies demonstrate that bacterial resistance to the compound develops through mutations in penicillin-binding proteins and alterations in cell wall permeability [12] [17]. The frequency of resistance varies among bacterial species, with Gram-positive organisms generally showing lower resistance rates compared to Gram-negative bacteria [12] [18]. The compound's mechanism of action involves multiple targets, which reduces the likelihood of rapid resistance development compared to single-target antibiotics [12] [16].

XLogP3

3.5

Dates

Last modified: 08-15-2023

Explore Compound Types